4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine
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Overview
Description
4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is a complex organic compound that features a pyrrolidine ring substituted with an aminomethyl and fluorine group, and a pyrimidine ring substituted with dimethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine typically involves multi-step organic reactions. One common method involves the initial formation of the pyrrolidine ring followed by the introduction of the aminomethyl and fluorine substituents. The pyrimidine ring is then synthesized separately and coupled with the pyrrolidine derivative under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl and fluorine sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural properties.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The aminomethyl and fluorine groups play a crucial role in binding to these targets, which can include enzymes, receptors, or other biomolecules. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds with similar pyrrolidine rings but different substituents.
Fluoropyridines: Compounds with fluorine-substituted pyridine rings.
Dimethylpyrimidines: Compounds with dimethyl-substituted pyrimidine rings.
Uniqueness
4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine is unique due to the specific combination of its functional groups and the resulting structural properties
Properties
Molecular Formula |
C11H18FN5 |
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Molecular Weight |
239.29 g/mol |
IUPAC Name |
4-[2-(aminomethyl)-4-fluoropyrrolidin-1-yl]-N,N-dimethylpyrimidin-2-amine |
InChI |
InChI=1S/C11H18FN5/c1-16(2)11-14-4-3-10(15-11)17-7-8(12)5-9(17)6-13/h3-4,8-9H,5-7,13H2,1-2H3 |
InChI Key |
HUHDAUQJXYGYPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC(=N1)N2CC(CC2CN)F |
Origin of Product |
United States |
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